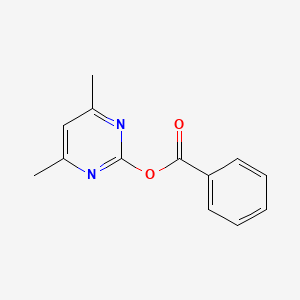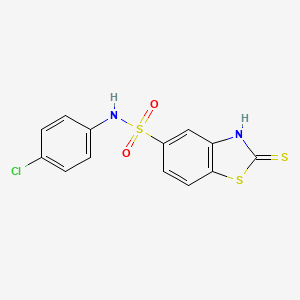
1-Cyclopenta-2,4-dien-1-ylbutan-1-one;1-cyclopentylbutan-1-one;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibutyrylferrocene is an organometallic compound with the molecular formula C18H22FeO2 It is a derivative of ferrocene, where two butyryl groups are attached to the cyclopentadienyl rings
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Dibutyrylferrocene can be synthesized through the acylation of ferrocene using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
- Dissolve ferrocene in an inert solvent like dichloromethane.
- Add butyryl chloride dropwise to the solution.
- Introduce aluminum chloride to the mixture to catalyze the reaction.
- Stir the reaction mixture at a controlled temperature, usually around 0°C to room temperature.
- After the reaction is complete, quench the mixture with water and extract the product using an organic solvent.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,1’-Dibutyrylferrocene follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix ferrocene and butyryl chloride.
- Employing continuous flow systems to add reagents and catalysts.
- Implementing automated temperature control and stirring mechanisms.
- Utilizing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity 1,1’-Dibutyrylferrocene.
化学反应分析
Types of Reactions
1,1’-Dibutyrylferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert 1,1’-Dibutyrylferrocene to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ferrocenium ions or other oxidized ferrocene derivatives.
Reduction: Production of butylferrocene or other reduced forms.
Substitution: Generation of various substituted ferrocenes with different functional groups.
科学研究应用
1,1’-Dibutyrylferrocene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用机制
The mechanism of action of 1,1’-Dibutyrylferrocene involves its interaction with molecular targets through its organometallic core. The iron center in the compound can participate in redox reactions, influencing various biochemical pathways. The butyryl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound with no butyryl groups.
1,1’-Diethylferrocene: A derivative with ethyl groups instead of butyryl groups.
1,1’-Dimethylferrocene: A derivative with methyl groups.
Uniqueness of 1,1’-Dibutyrylferrocene
1,1’-Dibutyrylferrocene is unique due to the presence of butyryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the butyryl groups can influence the compound’s biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H22FeO2-6 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
1-cyclopenta-2,4-dien-1-ylbutan-1-one;1-cyclopentylbutan-1-one;iron |
InChI |
InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q-5;-1; |
InChI 键 |
FCUIVDUZBGDBFU-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CCCC(=O)[C-]1C=CC=C1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


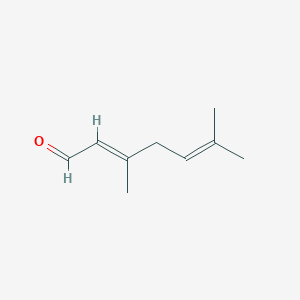
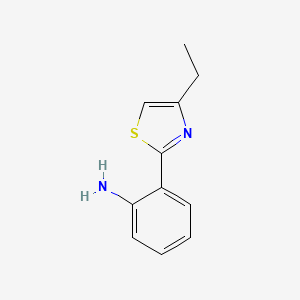

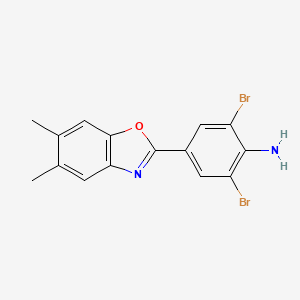
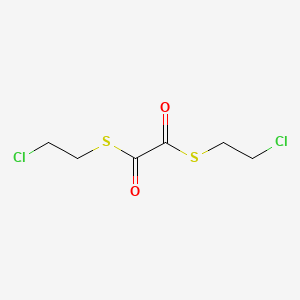
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
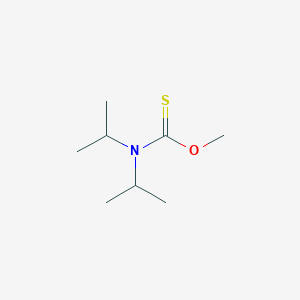
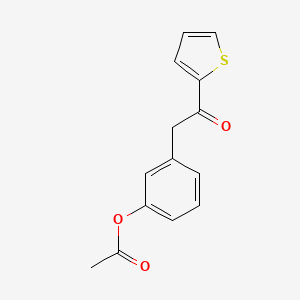
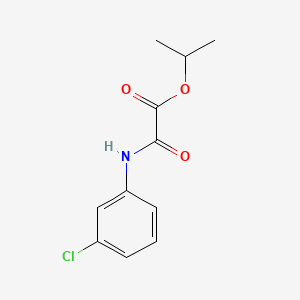
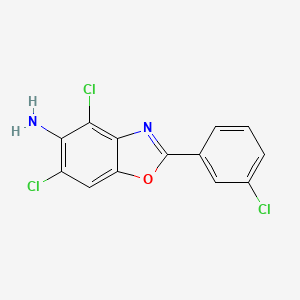
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)

